Cas no 1694324-68-9 (1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo1,2-aquinazoline)

1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo1,2-aquinazoline 化学的及び物理的性質
名前と識別子
-
- 1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo1,2-aquinazoline
- 1694324-68-9
- EN300-1118664
- 1h,2h,4h,5h,5ah,6h,7h,8h,9h,9ah-imidazo[1,2-a]quinazoline
-
- インチ: 1S/C10H17N3/c1-2-4-9-8(3-1)7-12-10-11-5-6-13(9)10/h8-9H,1-7H2,(H,11,12)
- InChIKey: UQTOJZYRSKJPGD-UHFFFAOYSA-N
- ほほえんだ: N12C(NCC1)=NCC1CCCCC21
計算された属性
- せいみつぶんしりょう: 179.142247555g/mol
- どういたいしつりょう: 179.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo1,2-aquinazoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1118664-10g |
1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[1,2-a]quinazoline |
1694324-68-9 | 95% | 10g |
$6205.0 | 2023-10-27 | |
Enamine | EN300-1118664-0.25g |
1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[1,2-a]quinazoline |
1694324-68-9 | 95% | 0.25g |
$1328.0 | 2023-10-27 | |
Enamine | EN300-1118664-2.5g |
1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[1,2-a]quinazoline |
1694324-68-9 | 95% | 2.5g |
$2828.0 | 2023-10-27 | |
Enamine | EN300-1118664-1g |
1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[1,2-a]quinazoline |
1694324-68-9 | 95% | 1g |
$1442.0 | 2023-10-27 | |
Enamine | EN300-1118664-5g |
1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[1,2-a]quinazoline |
1694324-68-9 | 95% | 5g |
$4184.0 | 2023-10-27 | |
Enamine | EN300-1118664-0.5g |
1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[1,2-a]quinazoline |
1694324-68-9 | 95% | 0.5g |
$1385.0 | 2023-10-27 | |
Enamine | EN300-1118664-1.0g |
1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[1,2-a]quinazoline |
1694324-68-9 | 1g |
$1442.0 | 2023-06-09 | ||
Enamine | EN300-1118664-0.05g |
1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[1,2-a]quinazoline |
1694324-68-9 | 95% | 0.05g |
$1212.0 | 2023-10-27 | |
Enamine | EN300-1118664-10.0g |
1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[1,2-a]quinazoline |
1694324-68-9 | 10g |
$6205.0 | 2023-06-09 | ||
Enamine | EN300-1118664-0.1g |
1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[1,2-a]quinazoline |
1694324-68-9 | 95% | 0.1g |
$1269.0 | 2023-10-27 |
1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo1,2-aquinazoline 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo1,2-aquinazolineに関する追加情報
1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-Imidazo[1,2-a]Quinazoline: A Comprehensive Overview
The compound 1694324-68-9, also known as 1H,2H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[1,2-a]quinazoline, is a heterocyclic aromatic compound with a unique structural arrangement. This compound belongs to the class of imidazoquinazolines, which are derivatives of quinazolines fused with an imidazole ring. The imidazo[1,2-a]quinazoline system is characterized by its bicyclic structure consisting of a quinazoline moiety fused to an imidazole ring at positions 1 and 2 of the quinazoline. This structural feature imparts unique electronic and steric properties to the molecule.
Recent studies have highlighted the potential of imidazo[1,2-a]quinazoline derivatives in various fields of chemistry and pharmacology. For instance, researchers have explored the antimicrobial activity of these compounds against a range of bacterial and fungal pathogens. The results indicate that certain derivatives exhibit potent inhibitory effects on bacterial growth due to their ability to disrupt cellular membranes or inhibit essential enzymes. This makes them promising candidates for the development of novel antimicrobial agents.
In addition to their antimicrobial properties, imidazo[1,2-a]quinazoline compounds have shown potential in the field of oncology. Several studies have demonstrated their ability to induce apoptosis in cancer cells by targeting specific signaling pathways. For example, one study reported that a derivative of this compound selectively inhibited the proliferation of human breast cancer cells by modulating the expression of pro-apoptotic proteins. These findings underscore the importance of further research into the therapeutic applications of this class of compounds.
The synthesis of imidazo[1,a]-quinazoline derivatives has also been a topic of interest in organic chemistry. Traditional methods involve multi-step reactions such as cyclization and condensation processes. However, recent advancements have introduced more efficient synthetic routes using microwave-assisted synthesis or catalytic techniques. These methods not only improve yield but also reduce reaction time and environmental impact.
Moreover, computational studies have played a significant role in understanding the electronic properties and reactivity of imidazo[1,a]-quinazoline systems. Density functional theory (DFT) calculations have been employed to investigate their frontier molecular orbitals and reactivity patterns under different conditions. These insights are crucial for designing new derivatives with enhanced biological activity.
Another area where imidazo[1,a]-quinazoline compounds have shown promise is in materials science. Their rigid aromatic structures make them suitable candidates for applications in organic electronics and optoelectronics. For instance, some derivatives have been used as building blocks for constructing organic semiconductors with tailored electronic properties.
In conclusion,imidazo[1,a]-quinazoline compounds represent a versatile class of heterocyclic molecules with diverse applications across multiple disciplines. From their antimicrobial properties to their potential use in cancer therapy and materials science,imidazo[1,a]-quinazoline derivatives continue to be an area of active research interest. As new synthetic methods and computational tools emerge,the scope for discovering novel applications will undoubtedly expand further.
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